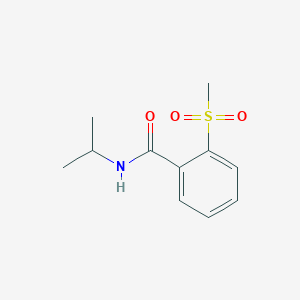
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as MPM or 3-Methylpyridinyl-phenyl-methyl-piperidinone, is an organic compound with the chemical formula C14H18N2O. MPM is a potent and selective inhibitor of the dopamine transporter (DAT) and has been found to have potential applications in scientific research.
Wirkmechanismus
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone acts by binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine concentration in the synapse, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increasing locomotor activity, enhancing reward-related behavior, and increasing dopamine release in the nucleus accumbens. It has also been shown to have potential therapeutic applications in the treatment of addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is its selectivity for DAT, which allows for more precise manipulation of the dopamine system. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research related to (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone. One area of interest is the use of this compound in the study of addiction and related disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, the development of more selective and less toxic DAT inhibitors could lead to further advances in this field.
Synthesemethoden
The synthesis of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone involves the reaction of 3-methylpyridine-3-carboxylic acid with phenylmagnesium bromide, followed by reaction with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reduced with lithium aluminum hydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has been found to be a useful tool in scientific research, particularly in studies related to the dopamine system. DAT is a protein that is responsible for the reuptake of dopamine from the synapse, and this compound has been shown to selectively inhibit DAT without affecting other neurotransmitter transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZTYKIYQLPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)
